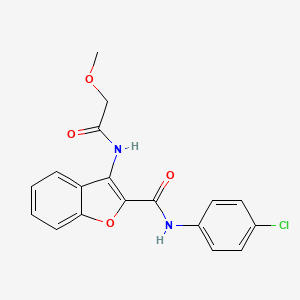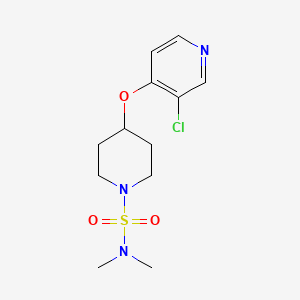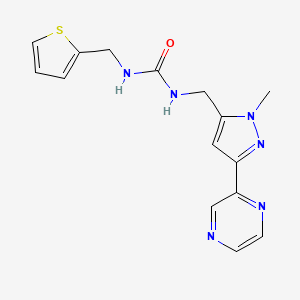
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Pyrimidine and its derivatives, including "2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine," are biologically significant due to their natural occurrence as components of nucleic acids (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis Analysis
- The synthesis of related pyrimidine compounds often involves multi-component reactions and can include steps like regioselective chlorination, nucleophilic substitution, and cyclization reactions (Wang et al., 2006).
Molecular Structure Analysis
- Compounds similar to "2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine" often exhibit complex molecular structures, with elements like pyrimidine rings and sulfonate groups forming specific hydrogen-bonded motifs (Balasubramani, Muthiah, & Lynch, 2007).
Chemical Reactions and Properties
- Pyrimidine derivatives participate in various chemical reactions, including hydrogen bonding and interactions with sulfonate groups. These interactions are crucial for their biological activities and chemical properties (Balasubramani, Muthiah, & Lynch, 2007).
Physical Properties Analysis
- The physical properties of such compounds can be influenced by their molecular structure. For example, the presence of fluorine atoms and pyrimidine rings often imparts specific optical and electronic properties (Constable, Ertl, Housecroft, & Zampese, 2014).
Chemical Properties Analysis
- The chemical properties of pyrimidine derivatives, including reactivity and stability, are influenced by their functional groups, such as sulfone and fluoropyrimidine moieties. These groups can affect their binding affinity and interaction with biological molecules (Quiroga et al., 2010).
Wissenschaftliche Forschungsanwendungen
Herbicide Degradation : A compound similar to the one , LGC-42153, a sulfonylurea herbicide, shows significant degradation in flooded soil conditions. This compound, structurally related to “2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine,” degrades through metabolic reactions involving cleavage of specific bonds, indicating its potential for environmental breakdown in agricultural settings (Kim et al., 2003).
Crystal Structures in Pharmaceutical Compounds : The compound’s structural relatives, like pyrimethamine and aminopyrimidine derivatives, demonstrate intricate crystal structures which play a role in pharmaceutical applications. These structures involve hydrogen bonding, which is crucial for drug-receptor interactions (Balasubramani et al., 2007).
Synthesis of Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial agents. This involves studying their reactivity and the formation of new compounds which could have significant implications in the development of new antibiotics (Miyamoto et al., 1987).
Antifungal Agent Synthesis : Research has also been conducted on the synthesis of compounds like voriconazole, a broad-spectrum triazole antifungal agent, which involves the utilization of similar pyrimidine derivatives. This research contributes to the understanding of the synthesis processes for potent antifungal medications (Butters et al., 2001).
Development of Antitumor Agents : Sulfonamide derivatives, which are structurally related, have been explored for their potential as antitumor drugs. These studies focus on designing compounds with low toxicity and high efficacy against cancer cells (Huang et al., 2001).
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-14-4-3-13(7-15(14)24-2)26(21,22)20-6-5-12(10-20)25-16-18-8-11(17)9-19-16/h3-4,7-9,12H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFTKLCONVWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)

![1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2488575.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
